Cas no 2137493-97-9 (4-Quinazolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
2137493-97-9 structure
Product Name:4-Quinazolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester
CAS 번호:2137493-97-9
MF:C17H20ClN3O4
메가와트:365.811403274536
CID:5255623
PubChem ID:165440420
Update Time:2025-06-28
4-Quinazolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Quinazolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester
- 2137493-97-9
- chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoate
- EN300-386917
-
- 인치: 1S/C17H20ClN3O4/c1-17(2,3)25-16(23)21-14(15(22)24-9-18)8-13-11-6-4-5-7-12(11)19-10-20-13/h4-7,10,14H,8-9H2,1-3H3,(H,21,23)
- InChIKey: CASJRVZSJSKKDZ-UHFFFAOYSA-N
- 미소: N1=C2C(C=CC=C2)=C(CC(NC(OC(C)(C)C)=O)C(OCCl)=O)N=C1
계산된 속성
- 정밀분자량: 365.1142338g/mol
- 동위원소 질량: 365.1142338g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 6
- 중원자 수량: 25
- 회전 가능한 화학 키 수량: 8
- 복잡도: 469
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.2
- 토폴로지 분자 극성 표면적: 90.4Ų
실험적 성질
- 밀도: 1.279±0.06 g/cm3(Predicted)
- 비등점: 529.1±50.0 °C(Predicted)
- 산도 계수(pKa): 10.53±0.46(Predicted)
4-Quinazolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-386917-0.05g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoate |
2137493-97-9 | 0.05g |
$1560.0 | 2023-03-02 | ||
| Enamine | EN300-386917-0.1g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoate |
2137493-97-9 | 0.1g |
$1635.0 | 2023-03-02 | ||
| Enamine | EN300-386917-0.25g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoate |
2137493-97-9 | 0.25g |
$1708.0 | 2023-03-02 | ||
| Enamine | EN300-386917-0.5g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoate |
2137493-97-9 | 0.5g |
$1783.0 | 2023-03-02 | ||
| Enamine | EN300-386917-1.0g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoate |
2137493-97-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-386917-2.5g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoate |
2137493-97-9 | 2.5g |
$3641.0 | 2023-03-02 | ||
| Enamine | EN300-386917-5.0g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoate |
2137493-97-9 | 5.0g |
$5387.0 | 2023-03-02 | ||
| Enamine | EN300-386917-10.0g |
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoate |
2137493-97-9 | 10.0g |
$7988.0 | 2023-03-02 |
4-Quinazolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester 관련 문헌
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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